3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide
CAS No.: 2034461-24-8
Cat. No.: VC6798539
Molecular Formula: C20H19N5O
Molecular Weight: 345.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034461-24-8 |
|---|---|
| Molecular Formula | C20H19N5O |
| Molecular Weight | 345.406 |
| IUPAC Name | 3-(4-cyanophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |
| Standard InChI | InChI=1S/C20H19N5O/c1-25-14-19(13-24-25)18-8-17(10-22-12-18)11-23-20(26)7-6-15-2-4-16(9-21)5-3-15/h2-5,8,10,12-14H,6-7,11H2,1H3,(H,23,26) |
| Standard InChI Key | BCSNKKNOXJXDIO-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(4-cyanophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide, reflects its three core components:
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A 4-cyanophenyl group at the propanamide chain’s terminal position.
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A pyridine ring substituted with a methylpyrazole moiety at the 5-position.
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An N-methylpropanamide linker bridging the aromatic systems .
The structural configuration is confirmed by its Standard InChIKey (BCSNKKNOXJXDIO-UHFFFAOYSA-N) and SMILES representation (CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N) .
Table 1: Key Molecular Properties
Synthesis and Characterization
Synthetic Pathways
While explicit synthetic routes for this compound remain undisclosed, analogous pyrazole-pyridine hybrids typically employ multi-step strategies:
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Vilsmeier-Haack Formylation: Introduces aldehyde groups to pyrazole intermediates .
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Knövenagel Condensation: Links aromatic aldehydes to malonic acid derivatives, forming α,β-unsaturated acids .
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Selective Hydrogenation: Reduces double bonds without affecting halogen substituents .
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Amide Coupling: Uses carbodiimides (e.g., CDI) to conjugate propanoic acids with sulfonamides or amines .
For this compound, the methylpyrazole-pyridine fragment likely originates from a Suzuki-Miyaura coupling, followed by propanamide linkage via EDC/HOBt-mediated coupling .
Analytical Data
Critical characterization data include:
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¹H/¹³C NMR: Expected peaks for pyridine (δ 8.5–9.0 ppm), pyrazole (δ 7.5–8.0 ppm), and cyanophenyl (δ 7.6–7.8 ppm).
Mechanism of Action and Biological Activity
Androgen Receptor Modulation
The compound’s pyrazole and pyridine moieties enable interactions with androgen receptors (ARs), critical targets in prostate cancer. Structural analogs demonstrate:
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Antagonist Activity: Displacement of dihydrotestosterone (DHT) from AR ligand-binding domains (LBDs).
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Selective Modulation: Substitution patterns influence transcriptional activation profiles, potentially reducing off-target effects.
Table 2: Comparative AR-Binding Affinities*
Pharmacological Applications
Oncology
Preclinical studies of related compounds show:
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Anti-Proliferative Effects: Inhibition of LNCaP cell growth (IC₅₀: 5–20 μM).
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Apoptosis Induction: Caspase-3/7 activation in AR-positive models.
Other Therapeutic Areas
While unconfirmed for this specific compound, pyrazole-carboxamides exhibit:
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Antimicrobial Activity: Anti-Mycobacterium tuberculosis efficacy in acyl sulfonamide derivatives .
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Anti-Inflammatory Action: COX-2 inhibition in thiazole-pyrazole hybrids .
Future Research Directions
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Synthetic Optimization: Improve yield and purity via flow chemistry or enzymatic catalysis.
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Target Validation: Confirm AR specificity using CRISPR/Cas9 knockout models.
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Formulation Development: Address solubility limitations through nanoencapsulation or prodrug strategies.
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Therapeutic Expansion: Evaluate efficacy in AR-positive breast cancer and benign prostatic hyperplasia.
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